Propyl icosa-5,8,11,14-tetraenoate
Description
Propyl icosa-5,8,11,14-tetraenoate is the propyl ester derivative of icosa-5,8,11,14-tetraenoic acid (arachidonic acid), a polyunsaturated omega-6 fatty acid. This compound belongs to the class of icosanoids, which are endogenous signaling molecules derived from C20 fatty acids . The esterification of arachidonic acid with a propyl group alters its physicochemical properties, such as solubility and metabolic stability, compared to the free acid or other esterified forms.
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
propyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3 |
InChI Key |
FVYDLXGAUHZBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid propyl ester typically involves the esterification of arachidonic acid with propanol. This reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:
Arachidonic Acid+PropanolH2SO4Arachidonic Acid Propyl Ester+Water
Industrial Production Methods: Industrial production of arachidonic acid propyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the esterification efficiency.
Chemical Reactions Analysis
Types of Reactions: Arachidonic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to arachidonic acid and propanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Arachidonic acid and propanol.
Oxidation: Various oxidized derivatives of arachidonic acid.
Reduction: Reduced forms of the ester, depending on the specific reducing agent used.
Scientific Research Applications
Arachidonic acid propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of arachidonic acid propyl ester involves its hydrolysis to release arachidonic acid, which then participates in various biochemical pathways. Arachidonic acid is a precursor to eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which play crucial roles in inflammation, immune response, and other physiological processes. The molecular targets include cyclooxygenase enzymes and various receptors involved in signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
Propyl Icosa-5,8,11,14-Tetraenoate vs. 2-Arachidonoylglycerol (2-AG)
- Propyl ester : Features a simple propyl alcohol moiety esterified to the carboxylic acid group of arachidonic acid.
- 2-AG : A glycerol ester with arachidonic acid at the sn-2 position of the glycerol backbone, giving it amphipathic properties .
- Key distinction: The glycerol backbone in 2-AG enables interactions with cannabinoid receptors (CB1/CB2), whereas the propyl ester lacks this structural feature, likely reducing receptor affinity .
Propyl Ester vs. Triacylglycerol Derivatives
- Example: (2R)-2-(Icos-11-enoyloxy)-3-(octadec-9-enoyloxy)this compound () Contains three acyl chains (arachidonic, eicosenoic, and oleic acids) esterified to a glycerol backbone. Functions primarily as an energy-storage lipid, unlike the single-chain propyl ester, which may serve as a synthetic intermediate or signaling molecule .
Methyl Ester Analogues
- Example: Methyl (all-Z) eicosa-5,8,11,14-tetraenoate () Shorter alkyl chain (methyl vs. propyl) increases volatility but reduces lipophilicity. Found in algal volatilomes, suggesting natural occurrence, whereas propyl esters are less documented in biological systems .
Physicochemical Properties
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